N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bithiophene moiety, a hydroxyethyl group, and an oxazole sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the bithiophene derivative, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole sulfonamide ring, which can be achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The bithiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be attributed to its ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group and the oxazole sulfonamide ring enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S3/c1-9-15(10(2)21-17-9)24(19,20)16-8-11(18)12-5-6-14(23-12)13-4-3-7-22-13/h3-7,11,16,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYWSJAXQAODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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